
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride is a synthetic organic compound belonging to the flavone class. Flavones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of a dimethylaminomethyl group at the 8th position, an ethyl group at the 3rd position, and a methoxy group at the 7th position on the flavone backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Flavone Core: The flavone core can be synthesized through the cyclization of appropriate chalcones or via the Baker-Venkataraman rearrangement.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the flavone core using dimethylamine and formaldehyde under basic conditions.
Ethylation and Methoxylation:
Formation of the Hydrochloride Salt: The final step involves the treatment of the synthesized compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydroflavones.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroflavones, reduced amines.
Substitution: Substituted flavones with various functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxyflavone: Lacks the dimethylaminomethyl and ethyl groups but shares the flavone core.
8-Methoxyflavone: Similar structure but without the dimethylaminomethyl and ethyl groups.
3-Ethylflavone: Contains the ethyl group but lacks the dimethylaminomethyl and methoxy groups.
Uniqueness
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminomethyl group enhances its solubility and reactivity, while the ethyl and methoxy groups contribute to its stability and biological activity.
Propriétés
Numéro CAS |
38173-36-3 |
|---|---|
Formule moléculaire |
C21H24ClNO3 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-5-15-19(23)16-11-12-18(24-4)17(13-22(2)3)21(16)25-20(15)14-9-7-6-8-10-14;/h6-12H,5,13H2,1-4H3;1H |
Clé InChI |
DCVKEEPCXGPIJX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


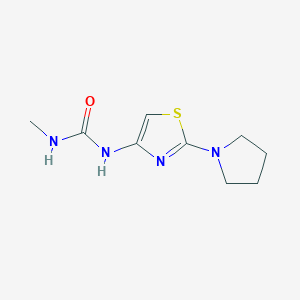
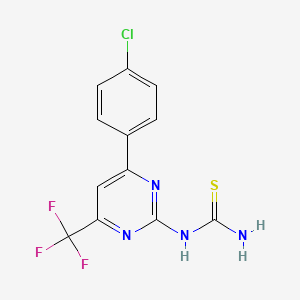
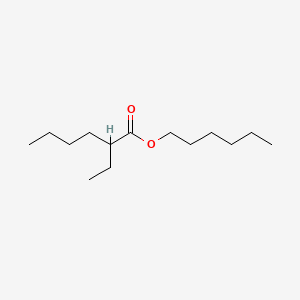
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)
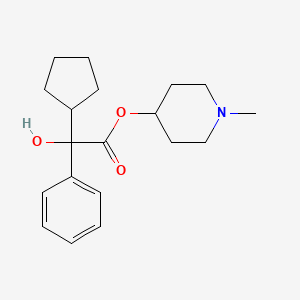

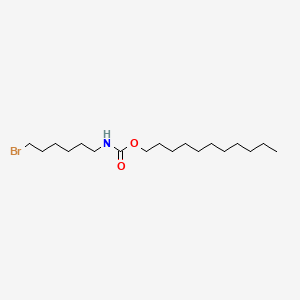
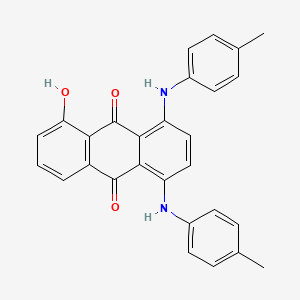
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)


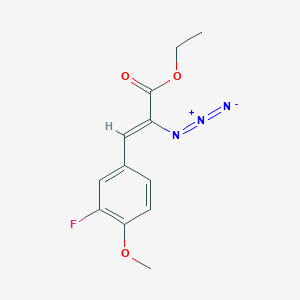
![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)
